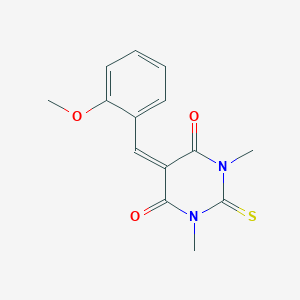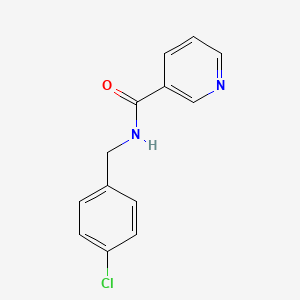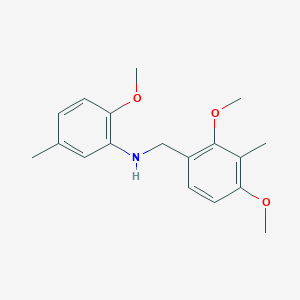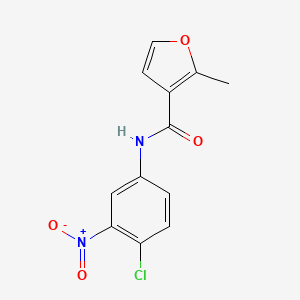![molecular formula C12H14N4O4S B5804857 methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate, commonly known as MSTG, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. MSTG has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of MSTG involves its interaction with the glycine receptor. MSTG has been found to bind to the glycine receptor with high affinity, and its binding results in the inhibition of glycine-mediated synaptic transmission. This inhibition occurs through a non-competitive mechanism, in which MSTG binds to a site on the receptor that is distinct from the glycine binding site.
Biochemical and Physiological Effects:
MSTG has a range of biochemical and physiological effects. Its inhibition of glycine-mediated synaptic transmission has been found to result in a range of effects on the nervous system, including the modulation of synaptic plasticity, the regulation of sleep, and the modulation of pain perception. MSTG has also been found to have anti-inflammatory effects, and its use has been explored in studies of the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using MSTG in lab experiments is its high selectivity for the glycine receptor. This selectivity allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitters. However, one limitation of using MSTG is its relatively low potency, which can make it difficult to achieve complete inhibition of glycine-mediated synaptic transmission.
将来の方向性
There are a number of future directions for research on MSTG. One area of interest is the development of more potent and selective glycine receptor antagonists, which could be used to further explore the function of this receptor in the nervous system. Another area of interest is the exploration of the anti-inflammatory effects of MSTG, and its potential use in the treatment of inflammatory diseases. Finally, the role of glycine in the regulation of sleep is an area of ongoing research, and MSTG could be used as a tool to further explore this phenomenon.
合成法
MSTG can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of triethylamine. The resulting product is then reacted with 1,2,4-triazole in the presence of methyl iodide to yield MSTG. Another method involves the reaction of 4-methylphenylsulfonyl hydrazine with ethyl chloroformate, followed by the reaction of the resulting product with glycine and 1,2,4-triazole.
科学的研究の応用
MSTG has been used in a variety of scientific research applications. One of its most common uses is as a tool for studying the role of glycine receptors in the nervous system. MSTG has been found to be a selective antagonist of the glycine receptor, and its use has allowed researchers to better understand the function of this receptor in the nervous system. MSTG has also been used in studies of the effects of glycine on synaptic transmission, as well as studies of the role of glycine in the regulation of sleep.
特性
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonyl-(1,2,4-triazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-10-3-5-11(6-4-10)21(18,19)16(7-12(17)20-2)15-8-13-14-9-15/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAAMOHCOOXCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-methylphenyl)sulfonyl-(1,2,4-triazol-4-yl)amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)
![2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804831.png)

![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)


